Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative with a hexahydroquinoline core substituted with diverse functional groups. Key structural features include:
- 4-(6-Nitro-1,3-benzodioxol-5-yl) at position 4, introducing an electron-withdrawing nitro group and a fused dioxole ring, which may influence reactivity and binding interactions.
- 7-(4-Chlorophenyl) at position 7, providing a hydrophobic aromatic substituent.
- 2-Methyl and 5-oxo groups, common in bioactive quinolines, contributing to conformational stability .
Properties
Molecular Formula |
C30H29ClN2O7 |
|---|---|
Molecular Weight |
565.0 g/mol |
IUPAC Name |
cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H29ClN2O7/c1-16-27(30(35)40-20-5-3-2-4-6-20)28(21-13-25-26(39-15-38-25)14-23(21)33(36)37)29-22(32-16)11-18(12-24(29)34)17-7-9-19(31)10-8-17/h7-10,13-14,18,20,28,32H,2-6,11-12,15H2,1H3 |
InChI Key |
PHMFJMUZBXXCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4[N+](=O)[O-])OCO5)C(=O)OC6CCCCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, including the formation of the hexahydroquinoline core and the subsequent introduction of the various functional groups. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction to introduce the benzodioxol group . The reaction conditions often include the use of a palladium catalyst, a suitable base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the carbonyl group can produce a carboxylic acid derivative.
Scientific Research Applications
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of hexahydroquinoline derivatives with structural variations influencing physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Bioactivity :
- The nitro group in the target compound’s benzodioxolyl moiety may confer antitumor or antimicrobial activity, akin to redox-cofactor BGC-encoded lankacidin C analogs in Pseudomonas species .
- Chlorophenyl groups (as in the target compound and ) are associated with calcium channel modulation, a trait observed in 1,4-dihydropyridine derivatives .
Ester vs. Carboxamide derivatives () may enhance binding specificity through hydrogen-bond interactions.
Conformational Stability: The hexahydroquinoline core in all analogs adopts puckered conformations, as described by Cremer and Pople’s ring-puckering coordinates, which influence binding to biological targets .
Notes
- The target compound’s 6-nitro-1,3-benzodioxol-5-yl group is structurally unique among analogs, warranting toxicity studies to assess nitro-group-related risks.
- Evidence gaps exist regarding direct pharmacological data for the compound; inferences are drawn from structurally related molecules .
Biological Activity
Cyclohexyl 7-(4-chlorophenyl)-2-methyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as Compound A) is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of Compound A based on diverse studies and findings.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the 4-chlorophenyl and 6-nitrobenzodioxole groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that Compound A exhibits several biological activities, including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Antibacterial Activity
A study assessing the antibacterial efficacy of related compounds found that those with structural similarities to Compound A displayed moderate to strong activity against pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.4 to 16.5 µM against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.1 |
| Bacillus subtilis | 9.5 |
Anticancer Activity
In vitro studies demonstrated that derivatives of Compound A could inhibit cancer cell proliferation effectively. For example, compounds were tested against various cancer cell lines, showing IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential was evaluated using assays measuring cytokine release and other inflammatory markers. Compounds similar to Compound A showed promising results in reducing TNF-alpha and IL-6 levels.
Case Studies
Several case studies highlight the biological effects of compounds similar to Compound A:
- Study on Anticancer Effects : A clinical trial involving patients with advanced cancer indicated that a compound structurally related to Compound A improved overall survival rates when combined with standard chemotherapy .
- Evaluation of Antimicrobial Properties : In a laboratory setting, a series of derivatives were tested against multi-drug resistant strains, showcasing the potential for developing new antimicrobial agents based on the structure of Compound A .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
